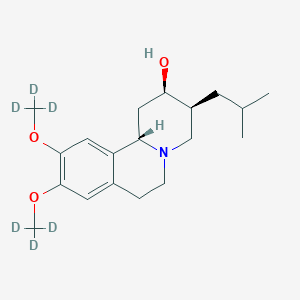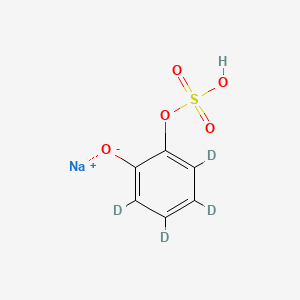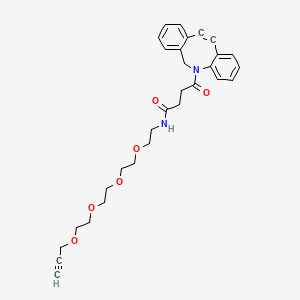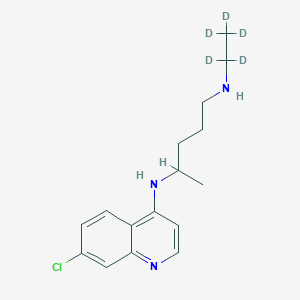
m-PEG8-amide-C10-Thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG8-amide-C10-Thiol est un lieur à base de polyéthylène glycol (PEG) utilisé dans la synthèse de chimères de ciblage de la protéolyse (PROTAC). Les PROTAC sont une nouvelle classe d'agents thérapeutiques qui induisent la dégradation des protéines cibles en exploitant le système ubiquitine-protéasome dans les cellules .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de m-PEG8-amide-C10-Thiol implique la conjugaison d'une chaîne PEG avec une liaison amide à un groupe thiol décyle (C10)Les conditions de réaction comprennent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité .
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et d'équipements avancés pour garantir la cohérence et la qualité du produit final. La production est effectuée dans des environnements contrôlés pour minimiser la contamination et assurer la sécurité des travailleurs .
Analyse Des Réactions Chimiques
Types de réactions
m-PEG8-amide-C10-Thiol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe thiol peut être oxydé pour former des disulfures.
Réduction : Les disulfures peuvent être réduits en thiols.
Substitution : Le groupe thiol peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Dithiothréitol (DTT) ou autres agents réducteurs.
Substitution : Halogénures d'alkyle ou autres électrophiles.
Principaux produits
Oxydation : Disulfures.
Réduction : Thiols.
Substitution : Thiols alkylés.
Applications De Recherche Scientifique
m-PEG8-amide-C10-Thiol est largement utilisé en recherche scientifique, en particulier dans le développement de PROTAC. Ces composés ont des applications dans :
Chimie : Utilisé comme lieur dans la synthèse de molécules complexes.
Biologie : Utilisé dans l'étude des voies de dégradation des protéines.
Médecine : Étudié pour son potentiel dans les thérapies anticancéreuses ciblées.
Industrie : Utilisé dans la production de matériaux avancés et de systèmes d'administration de médicaments.
Mécanisme d'action
This compound fonctionne comme un lieur dans les PROTAC, qui se composent de deux ligands liés par un lieur. Un ligand se lie à une ligase ubiquitine E3, tandis que l'autre se lie à la protéine cible. Le PROTAC rapproche la protéine cible et la ligase E3, ce qui conduit à l'ubiquitination et à la dégradation subséquente de la protéine cible par le protéasome .
Mécanisme D'action
m-PEG8-amide-C10-Thiol functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Comparaison Avec Des Composés Similaires
Composés similaires
Thiol-C10-amide-PEG8 : Un autre lieur PROTAC à base de PEG avec des propriétés et des applications similaires.
m-PEG8-amide-C10-Thiol : Un lieur à base de PEG avec une longueur de chaîne ou un groupe fonctionnel différent.
Unicité
This compound est unique en raison de sa longueur de chaîne PEG spécifique et de ses groupes fonctionnels, qui offrent des propriétés optimales pour la synthèse de PROTAC. Sa structure permet une conjugaison et une stabilité efficaces, ce qui en fait un outil précieux dans le développement de thérapies ciblées .
Propriétés
Formule moléculaire |
C28H57NO9S |
|---|---|
Poids moléculaire |
583.8 g/mol |
Nom IUPAC |
N-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-11-sulfanylundecanamide |
InChI |
InChI=1S/C28H57NO9S/c1-31-13-14-33-17-18-35-21-22-37-25-26-38-24-23-36-20-19-34-16-15-32-12-11-29-28(30)10-8-6-4-2-3-5-7-9-27-39/h39H,2-27H2,1H3,(H,29,30) |
Clé InChI |
GVWUXNPQCUTKPH-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCCCCCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


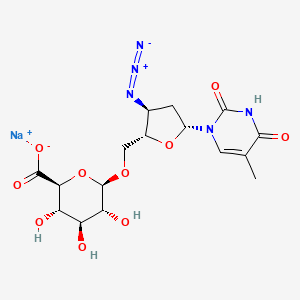
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
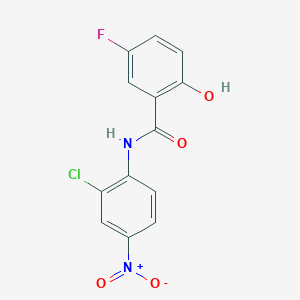
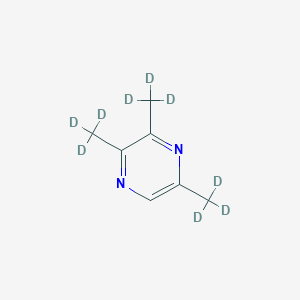
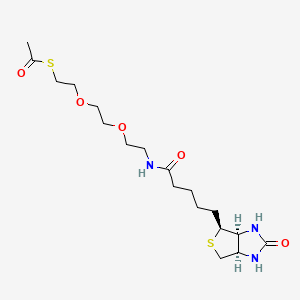
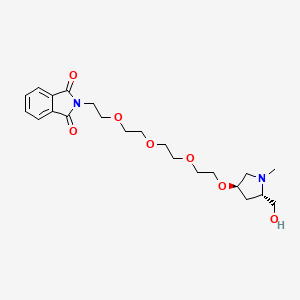
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)
